2-(alpha-Methylthio-4-chlorobenzylidene)malononitrile
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Overview
Description
2-(alpha-Methylthio-4-chlorobenzylidene)malononitrile is a chemical compound known for its use in various scientific and industrial applications It is a derivative of malononitrile and is characterized by the presence of a methylthio group and a chlorobenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(alpha-Methylthio-4-chlorobenzylidene)malononitrile typically involves the reaction of malononitrile with 4-chlorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and eco-friendly processes. One such method includes the use of a solvent-free reaction environment and the application of microwave irradiation to accelerate the reaction . This approach not only reduces the reaction time but also minimizes the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(alpha-Methylthio-4-chlorobenzylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
2-(alpha-Methylthio-4-chlorobenzylidene)malononitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(alpha-Methylthio-4-chlorobenzylidene)malononitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of oxidative stress and apoptosis in cells .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzylidene malononitrile: Known for its use as a tear gas (CS gas).
1-Chloroacetophenone: Another tear gas agent with similar irritant properties.
Dibenz[b,f]-1,4-oxazepine: A potent lacrimator with lower systemic toxicity.
Uniqueness
2-(alpha-Methylthio-4-chlorobenzylidene)malononitrile is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[(4-chlorophenyl)-methylsulfanylmethylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2S/c1-15-11(9(6-13)7-14)8-2-4-10(12)5-3-8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQMSOQQTTXYFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C(C#N)C#N)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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